molecular formula C15H23BFNO4S B13722367 N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide

Cat. No.: B13722367
M. Wt: 343.2 g/mol
InChI Key: MRCQQRIHFABAAE-UHFFFAOYSA-N
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Description

N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide, a fluorine atom, and a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide typically involves multiple steps. One common approach is to start with the appropriate benzene derivative and introduce the sulfonamide group through sulfonation followed by amination. The dioxaborolane ring can be introduced via a borylation reaction using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfonic acids, amines, and substituted aromatic compounds, depending on the specific reaction pathway and conditions used .

Scientific Research Applications

N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity, while the boron-containing dioxaborolane ring can form reversible covalent bonds with biomolecules, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide is unique due to its combination of a sulfonamide group, a fluorine atom, and a boron-containing dioxaborolane ring. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C15H23BFNO4S

Molecular Weight

343.2 g/mol

IUPAC Name

N-ethyl-3-fluoro-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H23BFNO4S/c1-7-18(6)23(19,20)11-8-9-12(13(17)10-11)16-21-14(2,3)15(4,5)22-16/h8-10H,7H2,1-6H3

InChI Key

MRCQQRIHFABAAE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N(C)CC)F

Origin of Product

United States

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